![molecular formula C7H3NO4S B13687629 5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
5-Nitrobenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitrobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H5NO4S It is a derivative of benzo[d][1,3]dioxole, featuring a nitro group at the 5-position and a thione group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[d][1,3]dioxole-2-thione typically involves the nitration of benzo[d][1,3]dioxole followed by the introduction of the thione group. One common method involves the nitration of benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitrobenzo[d][1,3]dioxole is then treated with a thiolating agent, such as phosphorus pentasulfide (P2S5), to introduce the thione group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Nitrobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 5-Aminobenzo[d][1,3]dioxole-2-thione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Nitrobenzo[d][1,3]dioxole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 5-Nitrobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The thione group can also participate in redox reactions, contributing to the compound’s overall mechanism of action.
相似化合物的比较
Similar Compounds
5-Nitrobenzo[d][1,3]dioxole: Lacks the thione group but has similar chemical properties.
5-Aminobenzo[d][1,3]dioxole-2-thione: A reduced form with an amino group instead of a nitro group.
Benzo[d][1,3]dioxole-2-thione: Lacks the nitro group but has the thione group.
Uniqueness
5-Nitrobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
属性
分子式 |
C7H3NO4S |
|---|---|
分子量 |
197.17 g/mol |
IUPAC 名称 |
5-nitro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3NO4S/c9-8(10)4-1-2-5-6(3-4)12-7(13)11-5/h1-3H |
InChI 键 |
ZLJVODBTPBHPTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


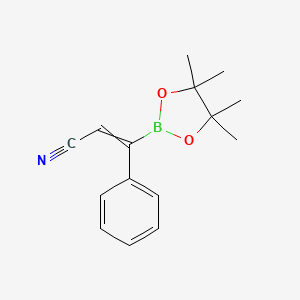
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
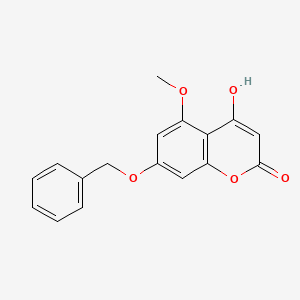
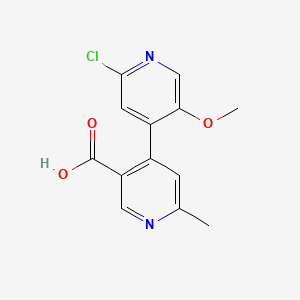
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
![Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13687579.png)
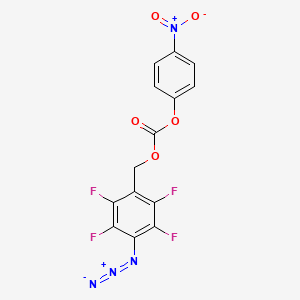
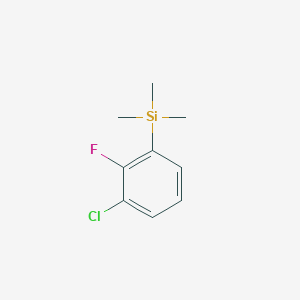


![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
